molecular formula C16H10ClN3O2 B2408761 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid CAS No. 883279-80-9

2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid

Cat. No.: B2408761
CAS No.: 883279-80-9
M. Wt: 311.73
InChI Key: OOAAFILSBWPKAI-UHFFFAOYSA-N
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Description

2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is a complex organic compound belonging to the indoloquinoxaline family. This compound is notable for its potential biological activities, including antiviral, antibacterial, and anticancer properties. The indoloquinoxaline scaffold is a significant structure in medicinal chemistry due to its ability to interact with biological macromolecules, such as DNA.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 6h-indolo[2,3-b]quinoxaline derivatives, have been reported to show dna duplex stabilization . This suggests that the compound might interact with DNA or related cellular components.

Mode of Action

It’s worth noting that indolo[2,3-b]quinoxalines are reported to be important dna-intercalating agents with both antiviral and cytotoxic properties . This suggests that the compound might interact with DNA, leading to changes in the DNA structure and affecting the transcription and replication processes.

Biochemical Pathways

Given the potential dna-interacting properties of indolo[2,3-b]quinoxaline derivatives , it can be inferred that the compound might affect pathways related to DNA replication, transcription, and repair.

Result of Action

Given the potential dna-interacting properties of indolo[2,3-b]quinoxaline derivatives , it can be inferred that the compound might induce changes at the molecular level, potentially affecting cell division and growth.

Biochemical Analysis

Biochemical Properties

2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is reported to show DNA duplex stabilization . This suggests that it interacts with DNA, potentially influencing the function of enzymes and proteins involved in DNA replication and repair .

Cellular Effects

In cellular contexts, this compound has been shown to exhibit cytotoxic effects against various human cancer cell lines . It influences cell function by disrupting vital processes for DNA replication . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves intercalation into the DNA helix . This disrupts processes vital for DNA replication . It may also interact with other biomolecules, leading to changes in gene expression or enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that it exhibits cytotoxic effects, but the threshold for these effects and any toxic or adverse effects at high doses are not well-defined .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized . It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-defined . It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The reaction proceeds through the formation of an intermediate, which is then further functionalized to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents like bromine (Br₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents at specific positions on the indoloquinoxaline scaffold.

Scientific Research Applications

2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is unique due to the presence of the chloro and acetic acid functional groups, which can enhance its biological activity and specificity compared to other indoloquinoxaline derivatives. These functional groups can influence the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(7-chloroindolo[3,2-b]quinoxalin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2/c17-10-5-3-4-9-14-16(20(15(9)10)8-13(21)22)19-12-7-2-1-6-11(12)18-14/h1-7H,8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAAFILSBWPKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C(=CC=C4)Cl)N(C3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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